4-[[4-(2,4-Dimethyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]amino]phenol
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Overview
Description
4-[(2’,4’-Dimethyl-4,5’-bi-1,3-thiazol-2-yl)amino]phenol is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2’,4’-Dimethyl-4,5’-bi-1,3-thiazol-2-yl)amino]phenol typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:
Formation of the Thiazole Ring: The initial step involves the cyclization of a suitable dicarbonyl compound with a thiourea derivative under acidic conditions to form the thiazole ring.
Dimethylation: The thiazole ring is then subjected to dimethylation using methyl iodide in the presence of a strong base like sodium hydride.
Coupling Reaction: The dimethylated thiazole is then coupled with a phenol derivative using a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
In an industrial setting, the production of 4-[(2’,4’-Dimethyl-4,5’-bi-1,3-thiazol-2-yl)amino]phenol may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(2’,4’-Dimethyl-4,5’-bi-1,3-thiazol-2-yl)amino]phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Halogenated phenol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-[(2’,4’-Dimethyl-4,5’-bi-1,3-thiazol-2-yl)amino]phenol involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **4-[(2’,4’-Dimethyl-4,5’-bi-1,3-thiazol-2-yl)amino]benzoic acid
- **4-[(2’,4’-Dimethyl-4,5’-bi-1,3-thiazol-2-yl)amino]aniline
Uniqueness
4-[(2’,4’-Dimethyl-4,5’-bi-1,3-thiazol-2-yl)amino]phenol is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H13N3OS2 |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
4-[[4-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]amino]phenol |
InChI |
InChI=1S/C14H13N3OS2/c1-8-13(20-9(2)15-8)12-7-19-14(17-12)16-10-3-5-11(18)6-4-10/h3-7,18H,1-2H3,(H,16,17) |
InChI Key |
NHSSBPJJMOVZJF-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=N1)C)C2=CSC(=N2)NC3=CC=C(C=C3)O |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=CSC(=N2)NC3=CC=C(C=C3)O |
Origin of Product |
United States |
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